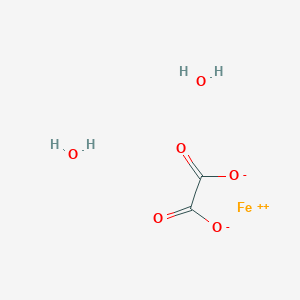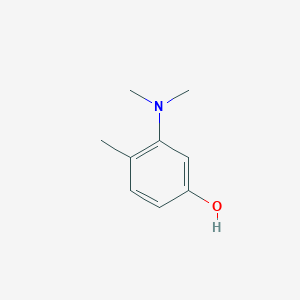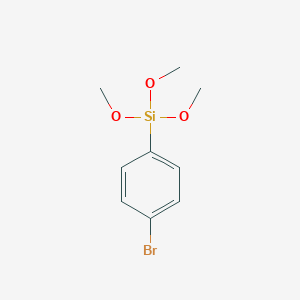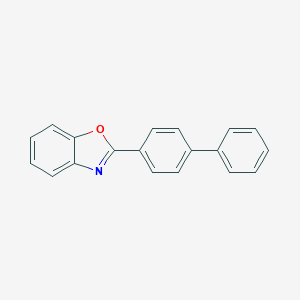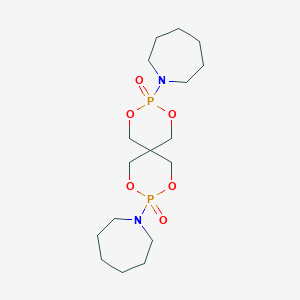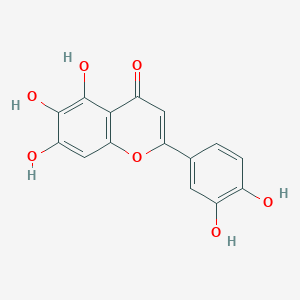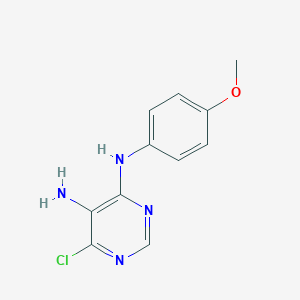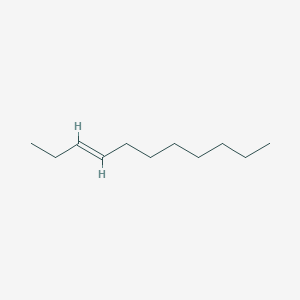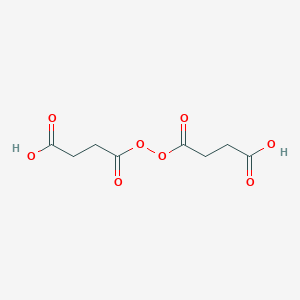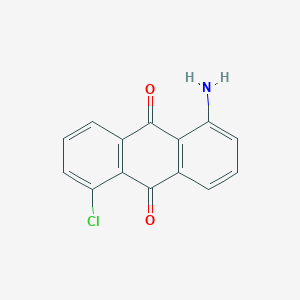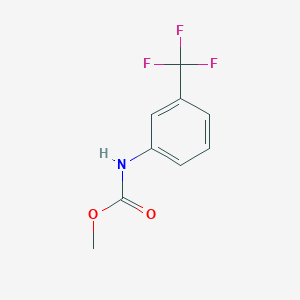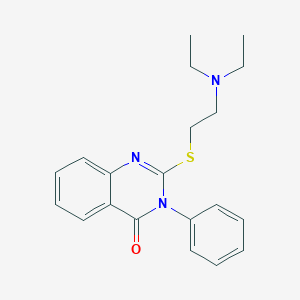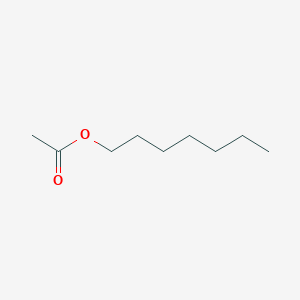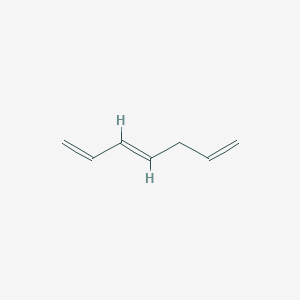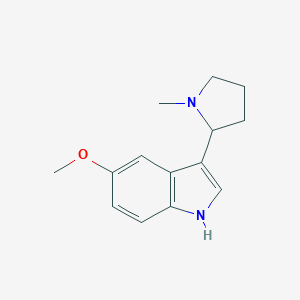
5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole, also known as 5-MeO-MiPT, is a synthetic chemical compound that belongs to the class of tryptamines. It is a potent psychedelic substance that has gained popularity in recent years due to its unique properties and potential use in scientific research.
Wirkmechanismus
The mechanism of action of 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole is not fully understood, but it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in altered perception, mood, and thought processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole include increased heart rate, blood pressure, and body temperature. It also causes dilation of the pupils, changes in perception, and altered thought processes. In some cases, it can cause nausea and vomiting.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole in lab experiments is its potency, which allows for smaller doses to be used. Additionally, its unique properties make it a valuable tool for investigating the effects of psychedelic substances on the brain and behavior. However, one limitation is the potential for adverse effects, which must be carefully monitored in order to ensure the safety of study participants.
Zukünftige Richtungen
There are several potential future directions for research on 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole. One area of interest is its potential therapeutic use in treating mental health disorders such as depression and anxiety. Additionally, further investigation is needed to fully understand its mechanism of action and the effects it has on the brain and behavior. Finally, there is a need for more research on the potential risks and benefits of using 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole in scientific research.
In conclusion, 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole is a synthetic chemical compound that has gained popularity in recent years due to its unique properties and potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential risks and benefits of using 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole in scientific research.
Synthesemethoden
The synthesis of 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole involves the reaction of 5-methoxyindole-3-acetic acid with N-methylpyrrolidine and thionyl chloride. The resulting product is then treated with lithium aluminum hydride to reduce the carboxylic acid to an alcohol, followed by a final step of N-methylation with methyl iodide. The final product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole has shown potential in scientific research in various fields, including neuroscience, pharmacology, and psychiatry. It has been used in studies to investigate the effects of psychedelic substances on the brain and behavior. Additionally, it has been studied for its potential therapeutic use in treating mental health disorders such as depression and anxiety.
Eigenschaften
CAS-Nummer |
19137-94-1 |
|---|---|
Produktname |
5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole |
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2O/c1-16-7-3-4-14(16)12-9-15-13-6-5-10(17-2)8-11(12)13/h5-6,8-9,14-15H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
NNCOKSDPKDOAOW-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)OC |
Kanonische SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)OC |
Synonyme |
3-(N-methylpyrrolidin-2-ylmethyl)-5-methoxyindole 3-MPMMeO-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



